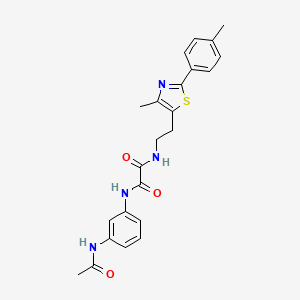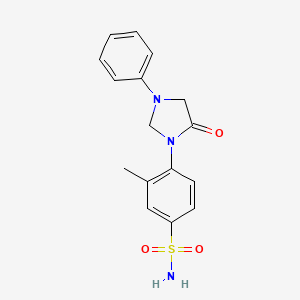
1-(2-甲基-4-磺酰胺苯基)-3-苯基-5-咪唑烷酮
描述
GS-332 is a small molecule drug that acts as a beta-3 adrenergic receptor agonist. It was initially developed by Mitsubishi Pharma Corporation and is primarily used in the treatment of urogenital diseases, particularly urinary incontinence . The compound has shown significant potential in increasing urinary storage volume while having a lesser effect on inhibiting the contractile force of the urinary bladder during micturition reflex compared to other beta-3 agonists .
科学研究应用
GS-332 has a wide range of scientific research applications, including:
Chemistry: GS-332 is used as a model compound in studies involving beta-3 adrenergic receptor agonists. It helps researchers understand the structure-activity relationship and develop new compounds with improved efficacy and safety profiles.
Biology: The compound is used in biological studies to investigate the role of beta-3 adrenergic receptors in various physiological processes, such as bladder function and energy metabolism.
Medicine: GS-332 is primarily used in the treatment of urinary incontinence.
Industry: GS-332 is used in the pharmaceutical industry for the development of new drugs targeting beta-3 adrenergic receptors.
准备方法
The synthesis of GS-332 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of GS-332 is synthesized through a series of reactions involving the formation of a cyclohexyl ring and the attachment of a phenoxy group.
Functional group modifications: The core structure is then modified by introducing a hydroxyethylamino group and a chlorophenyl group. These modifications are achieved through nucleophilic substitution and reduction reactions.
Final product formation: The final product, GS-332, is obtained by esterification of the intermediate compound with sodium acetate.
Industrial production methods for GS-332 involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.
化学反应分析
GS-332 undergoes various chemical reactions, including:
Oxidation: GS-332 can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: GS-332 can undergo nucleophilic substitution reactions, where functional groups such as hydroxyethylamino and chlorophenyl groups are replaced with other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GS-332 may yield oxides, while reduction may produce alcohols or amines.
作用机制
GS-332 exerts its effects by binding to and activating beta-3 adrenergic receptors. These receptors are G protein-coupled receptors that are primarily found in adipose tissue, bladder, and gastrointestinal tract. Upon activation, beta-3 adrenergic receptors stimulate the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase. Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates target proteins involved in various physiological processes .
In the bladder, activation of beta-3 adrenergic receptors by GS-332 leads to relaxation of the detrusor muscle, resulting in increased urinary storage volume and reduced bladder contractions during micturition reflex .
相似化合物的比较
GS-332 is unique among beta-3 adrenergic receptor agonists due to its specific structure and pharmacological profile. Similar compounds include:
Clenbuterol: A beta-2 adrenergic receptor agonist that also has some beta-3 agonist activity.
Isoproterenol: A non-selective beta-adrenergic receptor agonist that activates beta-1, beta-2, and beta-3 receptors.
Procaterol: A beta-2 adrenergic receptor agonist with some beta-3 agonist activity.
GS-332 stands out due to its higher selectivity for beta-3 adrenergic receptors and its ability to increase urinary storage volume with minimal effects on cardiac and skeletal muscle function .
属性
IUPAC Name |
3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12-9-14(23(17,21)22)7-8-15(12)19-11-18(10-16(19)20)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUHHWPSOFUOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)N2CN(CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201424 | |
| Record name | S 332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53297-82-8 | |
| Record name | S 332 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-332 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VQW5N5C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

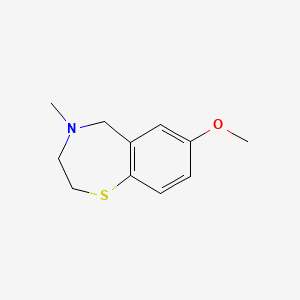
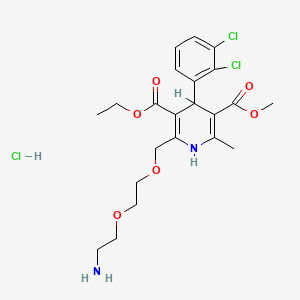

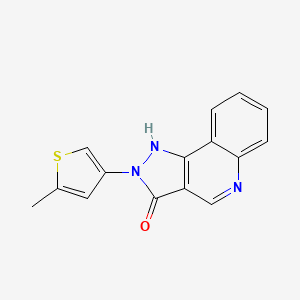


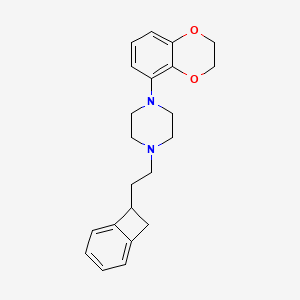
![N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B1680369.png)
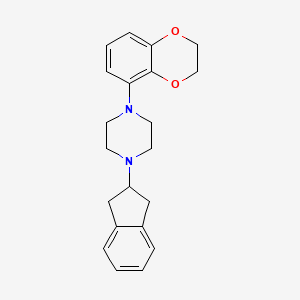
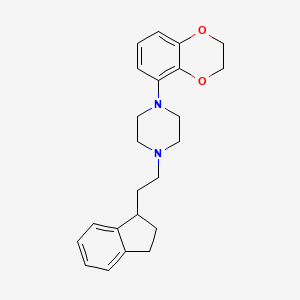
![5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1680375.png)
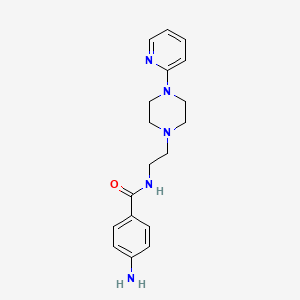
![(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1680379.png)
